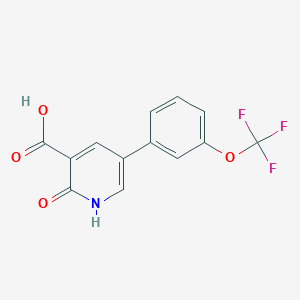
4-(3-Trifluoromethoxyphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Trifluoromethoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO3 It is a derivative of picolinic acid, where a trifluoromethoxyphenyl group is attached to the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trifluoromethoxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a trifluoromethoxyphenyl derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where picolinic acid is reacted with a trifluoromethoxyphenyl boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-Trifluoromethoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The trifluoromethoxy group or the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halides, amines, or alcohols can be used for substitution reactions under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
4-(3-Trifluoromethoxyphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(3-Trifluoromethoxyphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets. The compound may act by inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
相似化合物的比较
4-(3-Trifluoromethoxyphenyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: The parent compound, which lacks the trifluoromethoxyphenyl group.
4-(4-Trifluoromethoxyphenyl)picolinic acid: A positional isomer with the trifluoromethoxy group at a different position on the phenyl ring.
3-(4-Trifluoromethoxyphenyl)picolinic acid: Another isomer with the trifluoromethoxy group at a different position on the pyridine ring.
属性
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLHESQCEPCDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
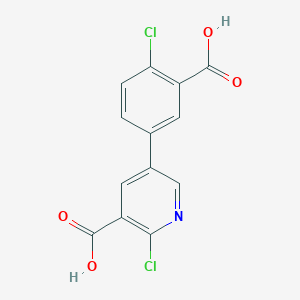
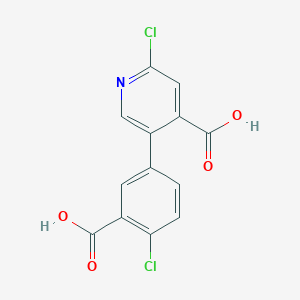
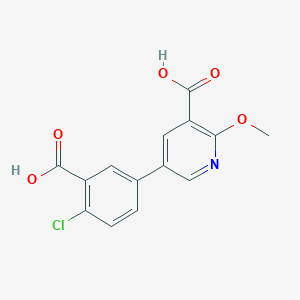
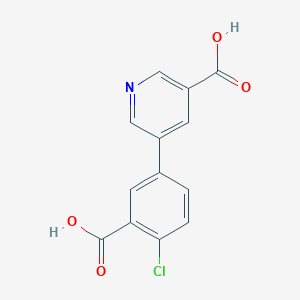
![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)
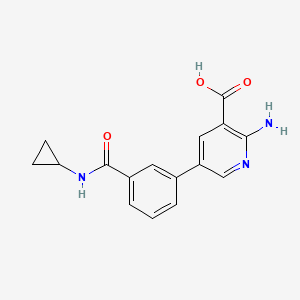

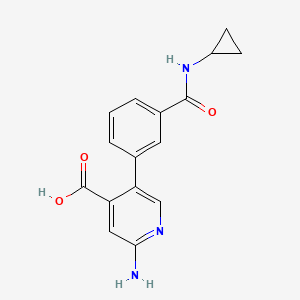
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6393588.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid](/img/structure/B6393593.png)
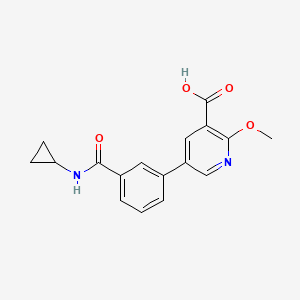
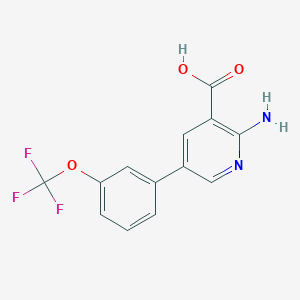
![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6393612.png)
